Ethyl oxamate
Overview
Description
Synthesis Analysis
The synthesis of ethyl oxamate has been reported through various methods, including the oxidative carbonylation of piperidine and ethanol using a Pd/C catalyst under phosphine ligand-free conditions, followed by hydrogenation with Milstein's catalyst. This process demonstrates an innovative strategy for producing ethylene glycol by selective upgrading of C1 chemicals (Satapathy, Gadge, & Bhanage, 2017).
Molecular Structure Analysis
Ethyl oxamate's molecular structure has been studied through various methods, including X-ray crystallography, which has revealed its capacity to form nearly coplanar arrangements due to intramolecular hydrogen-bonding interactions. This structural characteristic is essential for understanding the compound's reactivity and its ability to form complex molecular assemblies (García-Báez, Gómez-Castro, Höpfl, Martínez-Martínez, & Padilla-Martínez, 2003).
Chemical Reactions and Properties
Ethyl oxamate is utilized in the synthesis of oxamato(-1) and μ-oxamato(-2) complexes, highlighting its role in forming novel polymeric and monomeric oxamato complexes. This reactivity underscores the compound's significance in the development of materials with potential applications in catalysis and materials science (Veltsistas, Perlepes, Karayannis, & Tsangaris, 1990).
Physical Properties Analysis
The physical properties of ethyl oxamate, such as solubility, melting point, and boiling point, are crucial for its handling and application in various chemical processes. Although specific studies on these properties were not identified in the current literature search, understanding these physical characteristics is essential for practical applications in synthesis and material science.
Chemical Properties Analysis
Ethyl oxamate's chemical properties, particularly its reactivity with other compounds, play a significant role in synthetic chemistry. For example, its reaction with anthranilic acid derivatives to form esters or amides demonstrates its utility in organic synthesis, providing a straightforward method for preparing alkyl 3-amino-4-oxo-3,4-dihydroquinazoline-2-carboxylates (Shemchuk, Chernykh, Arzumanov, & Krys’kiv, 2007).
Scientific Research Applications
Synthesis of Inorganic Complexes : Ethyl oxamate is utilized in the synthesis of inorganic oxamato complexes, novel μ-oxamato(-2) complexes, and monomeric oxamato(-1) complexes (Veltsistas, Perlepes, Karayannis, & Tsangaris, 1990).
Inhibiting Lactate Dehydrogenase Activity : The compound Ethyl-N-N-benzyl-methyl-oxamate is effective in inhibiting lactate dehydrogenase activity in Echinococcus multilocularis metacestodes, influencing the host's muscular system and tegument (Sarciron et al., 1990).
Ethylene Glycol Synthesis : Ethyl oxamate is involved in oxamate-mediated catalytic hydrogenation, a promising alternative for synthesizing ethylene glycol from C1 chemicals (Satapathy, Gadge, & Bhanage, 2017).
Medical Applications : It is effective against Trypanosoma cruzi, reducing intracellular amastigotes and parasitemia in acute infected mice (Aguirre-Alvarado et al., 2010).
Stabilizing Metal Complexes : Ethyl oxamate-based ligands stabilize MI/II and MII/III couples in mono- to tetranuclear complexes, useful in electrochemical complexation methods (Weheabby et al., 2019).
Organic Synthesis : It participates in reactions with cyanoacetate, -cyanoacetamide, and 1-cyanoacetylpyrrolidine to form various compounds, indicating its role in organic synthesis (Hachiyama et al., 1983).
Potential in Fertility Control and Cancer Treatment : Oxamate analogues, due to their selective inhibition of LDH-C4, have potential applications in fertility control and cancer treatment (Rodríguez-Páez et al., 2011).
Synthetic Method for N-aryloxamates : The transformation of N-alkylated anilines to N-aryloxamates using ethyl 2-diazoacetoacetate and dirhodium tetraacetate is a notable synthetic method (Zhu, Zhang, Xin, & Yan, 2013).
Chemical Reaction Studies : Ethyl oxamate reacts with dialkyl oxalates and anthranilic acid derivatives, indicating its utility in chemical reaction studies (Shemchuk, Chernykh, Arzumanov, & Krys’kiv, 2007).
Decarbonylation Studies : It undergoes rapid decarbonylation to produce unstable carbamic acid and ethylene, an important reaction in physical organic chemistry (Mora, Loroño, Córdova, & Chuchani, 2006).
Synthesis of Oxamates : Ethyl oxalyl chloride is used to synthesize oxamates derived from 5-aminopyrazoles, contributing to the field of heterocyclic chemistry (Peet, 1986).
Supramolecular Structure Studies : Ethyl N-phenyloxamate exhibits a unique supramolecular structure through intermolecular hydrogen bonding, important in the study of molecular interactions (García-Báez E et al., 2003).
Safety And Hazards
Ethyl oxamate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
ethyl 2-amino-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c1-2-8-4(7)3(5)6/h2H2,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMZBHSKPLVQCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210698 | |
Record name | Ethyl oxamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl oxamate | |
CAS RN |
617-36-7 | |
Record name | Ethyl oxamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl oxamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl oxamate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48381 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl oxamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl oxamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Ethyl oxamate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9V7Y5CP6W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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